

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4,6-dimethoxybenzaldehyde

Cat. No.: B2683855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its utility as a versatile intermediate stems from the unique interplay of its functional groups: a reactive aldehyde, electron-donating methoxy groups, and a strategically positioned bromine atom. This combination allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including potential pharmaceutical agents.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques provide the most powerful and non-destructive means to achieve this. This in-depth guide provides a comprehensive overview of the expected spectroscopic data for **2-Bromo-4,6-dimethoxybenzaldehyde**, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on established principles and comparative analysis with structurally related compounds.

Molecular Structure and Key Features

The molecular structure of **2-Bromo-4,6-dimethoxybenzaldehyde** forms the basis for interpreting its spectroscopic data. The key features influencing its spectral properties are:

- Benzaldehyde Core: The aldehyde group (-CHO) is a strong electron-withdrawing group, significantly influencing the electronic environment of the aromatic ring.
- Methoxy Groups (-OCH₃): Located at positions 4 and 6, these are strong electron-donating groups. Their resonance effects increase the electron density on the aromatic ring, particularly at the ortho and para positions.
- Bromine Atom (-Br): Situated at position 2, bromine is an electronegative atom that exerts an inductive electron-withdrawing effect and a weaker resonance-donating effect. Its steric bulk can also influence the conformation of the adjacent aldehyde group.

These competing electronic and steric effects create a unique spectral fingerprint for the molecule.

```
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C"]; O_CHO [label="O"]; H_CHO [label="H"]; Br [label="Br", fontcolor="#EA4335"]; O4 [label="O"]; C_Me4 [label="CH3"]; O6 [label="O"]; C_Me6 [label="CH3"]; H3 [label="H"]; H5 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_CHO; C_CHO -- O_CHO [len=0.8]; C_CHO -- H_CHO [len=0.8]; C2 -- Br; C4 -- O4; O4 -- C_Me4 [len=0.8]; C6 -- O6; O6 -- C_Me6 [len=0.8]; C3 -- H3; C5 -- H5;

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_CHO [pos="0,2.8!"]; O_CHO [pos="-0.8,3.6!"]; H_CHO [pos="0.8,3.6!"]; Br [pos="-2.6,1.5!"]; O4 [pos="0,-2.8!"]; C_Me4 [pos="-0.8,-3.6!"]; O6 [pos="2.6,1.5!"]; C_Me6 [pos="3.4,0.75!"]; H3 [pos="-2.3,-1.5!"]; H5 [pos="2.3,-1.5!"]; }
```

Figure 1: Molecular Structure of **2-Bromo-4,6-dimethoxybenzaldehyde**

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of **2-Bromo-4,6-dimethoxybenzaldehyde** in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aldehydic, aromatic, and methoxy protons.

Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Aldehyde proton (-CHO)
~6.5	Doublet, $J \approx 2$ Hz	1H	Aromatic proton (H-5)
~6.3	Doublet, $J \approx 2$ Hz	1H	Aromatic proton (H-3)
~3.9	Singlet	3H	Methoxy protons (-OCH ₃)
~3.8	Singlet	3H	Methoxy protons (-OCH ₃)

Rationale Behind the Assignments

- Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. This results in a characteristic downfield chemical shift, typically appearing as a sharp singlet.
- Aromatic Protons (~6.3-6.5 ppm): The two aromatic protons, H-3 and H-5, are situated meta to each other. Due to the strong shielding effect of the two ortho/para directing methoxy groups, these protons are expected to resonate at a significantly upfield region for aromatic protons. The small coupling constant ($J \approx 2$ Hz) is characteristic of a meta-coupling. The slight difference in their chemical shifts would arise from the differential influence of the adjacent bromine and aldehyde groups.

- Methoxy Protons (~3.8-3.9 ppm): The two methoxy groups are in slightly different chemical environments. One is ortho to the bromine and para to the other methoxy group, while the other is ortho to the aldehyde and para to the bromine. This subtle difference may result in two distinct singlets for the six methoxy protons.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected spectrum for **2-Bromo-4,6-dimethoxybenzaldehyde** will show distinct signals for the carbonyl, aromatic, and methoxy carbons.

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~189	Carbonyl carbon (C=O)
~165	Aromatic carbon (C-4 or C-6)
~162	Aromatic carbon (C-6 or C-4)
~135	Aromatic carbon (C-1)
~115	Aromatic carbon (C-2)
~98	Aromatic carbon (C-5)
~96	Aromatic carbon (C-3)
~56	Methoxy carbon (-OCH ₃)
~55	Methoxy carbon (-OCH ₃)

Rationale Behind the Assignments

- Carbonyl Carbon (~189 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.
- Aromatic Carbons (96-165 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-donating methoxy groups (C-6 and C-4) are shielded relative to the carbons bearing the electron-withdrawing bromine and aldehyde groups (C-3 and C-5).

4 and C-6) will be the most downfield shifted among the ring carbons. The carbon attached to the bromine (C-2) will also be downfield due to the electronegativity of bromine. The carbon bearing the aldehyde group (C-1) will be deshielded. The carbons with attached protons (C-3 and C-5) will be the most upfield-shifted aromatic carbons due to the strong shielding from the methoxy groups.

- **Methoxy Carbons (~55-56 ppm):** The carbons of the methoxy groups typically appear in the 55-60 ppm range. The slight difference in their chemical environment may lead to two distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium	C-H stretch (aromatic and aliphatic)
2850-2750	Weak	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1250, ~1050	Strong	C-O stretch (aryl ether)
~850	Strong	C-H out-of-plane bend (aromatic)
Below 700	Medium	C-Br stretch

Rationale Behind the Assignments

- **C-H Stretches:** The spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methoxy groups in the 3000-2850 cm⁻¹ region. A weak but distinct pair of bands around 2850-2750 cm⁻¹ is a hallmark of the aldehyde C-H stretch (Fermi resonance).

- C=O Stretch: A strong, sharp absorption band around 1685 cm^{-1} is indicative of the carbonyl (C=O) stretching vibration of the aromatic aldehyde.
- C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as a pair of bands around 1600 cm^{-1} and 1470 cm^{-1} .
- C-O Stretches: Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkages of the methoxy groups will be prominent in the fingerprint region ($\sim 1250\text{ cm}^{-1}$ and $\sim 1050\text{ cm}^{-1}$).
- C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically below 700 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Bromo-4,6-dimethoxybenzaldehyde** ($\text{C}_9\text{H}_9\text{BrO}_3$), the molecular weight is approximately 244.07 g/mol .[\[1\]](#)

Predicted Mass Spectrum Data

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 244 and 246.

Key Fragmentation Pathways:

- Loss of H \cdot : A peak at $[\text{M}-1]^+$ (m/z 243/245) corresponding to the loss of the aldehydic hydrogen radical is expected.
- Loss of ·CHO: A peak at $[\text{M}-29]^+$ (m/z 215/217) from the loss of the formyl radical is a common fragmentation for benzaldehydes.
- Loss of ·CH $_3$: A peak at $[\text{M}-15]^+$ (m/z 229/231) due to the loss of a methyl radical from one of the methoxy groups.
- Loss of Br \cdot : A peak at $[\text{M}-79/81]^+$ (m/z 165) corresponding to the loss of the bromine radical.

```
digraph "Mass_Spec_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];  
  
M [label="[M]+\nm/z 244/246", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label=" [M-H]+\nm/z 243/245"]; M_minus_CHO [label=" [M-CHO]+\nm/z 215/217"]; M_minus_CH3 [label=" [M-CH3]+\nm/z 229/231"]; M_minus_Br [label=" [M-Br]+\nm/z 165"];  
  
M -> M_minus_H [label="- H·"]; M -> M_minus_CHO [label="- ·CHO"]; M -> M_minus_CH3 [label="- ·CH3"]; M -> M_minus_Br [label="- Br·"]; }
```

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol: A Representative Workflow for NMR Analysis

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra of **2-Bromo-4,6-dimethoxybenzaldehyde**.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

- **2-Bromo-4,6-dimethoxybenzaldehyde** sample (5-10 mg)
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pasteur pipette
- Vortex mixer

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the **2-Bromo-4,6-dimethoxybenzaldehyde** sample and transfer it into a clean, dry NMR tube.
 - Using a Pasteur pipette, add approximately 0.6 mL of CDCl_3 with TMS to the NMR tube.
 - Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
- Instrument Setup and Calibration:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- ^1H NMR Spectrum Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
- ^{13}C NMR Spectrum Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Set a wider spectral width (e.g., -10 to 220 ppm).

- Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Apply a Fourier transform to the FID.

- Data Processing and Analysis:
 - Phase correct both the ¹H and ¹³C spectra to ensure all peaks are in the positive absorptive mode.
 - Perform baseline correction.
 - Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
 - Identify the chemical shifts, multiplicities, and coupling constants (for ¹H) for all signals.
 - Assign the peaks to the corresponding atoms in the molecule based on the principles outlined in the previous sections.

```
digraph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
```

```
subgraph "cluster_Prep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Weigh [label="Weigh Sample (5-10 mg)"]; Dissolve [label="Dissolve in CDCl3 with TMS"]; Transfer [label="Transfer to NMR Tube"]; Weigh -> Dissolve -> Transfer; }
```

```
subgraph "cluster_Acq" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Insert [label="Insert Sample into Spectrometer"]; Lock [label="Lock & Shim"]; Acquire_H1 [label="Acquire 1H Spectrum"]; Acquire_C13 [label="Acquire 13C Spectrum"]; Insert -> Lock -> Acquire_H1 -> Acquire_C13; }
```

```
subgraph "cluster_Proc" { label = "Data Processing & Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; FT [label="Fourier Transform"]; Phase [label="Phase & Baseline"]}
```

```
Correction"]; Integrate [label="Integrate & Pick Peaks"]; Assign [label="Assign Signals"]; FT ->
Phase -> Integrate -> Assign; }
```

```
Transfer -> Insert [lhead="cluster_Acq", ltail="cluster_Prep"]; Acquire_C13 -> FT
[lhead="cluster_Proc", ltail="cluster_Acq"]; }
```

Figure 3: Standard Workflow for NMR Analysis

Conclusion

The spectroscopic characterization of **2-Bromo-4,6-dimethoxybenzaldehyde** provides a unique and identifiable fingerprint that is essential for its use in research and development. The interplay of the aldehyde, methoxy, and bromo substituents results in predictable and interpretable ^1H NMR, ^{13}C NMR, IR, and MS spectra. This guide serves as a comprehensive reference for scientists, enabling confident structural verification and purity assessment, thereby ensuring the integrity of subsequent synthetic applications. The provided experimental workflow for NMR analysis represents a robust and reliable method for obtaining high-quality data, which is a cornerstone of rigorous scientific practice.

References

- PubChem. **2-Bromo-4,6-dimethoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-4,6-dimethoxybenzaldehyde | C9H9BrO3 | CID 11402303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,6-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2683855#spectroscopic-data-for-2-bromo-4-6-dimethoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com